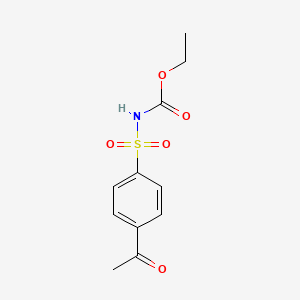![molecular formula C18H24ClNO B13767363 alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride CAS No. 7405-15-4](/img/structure/B13767363.png)
alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is a heterocyclic organic compound with the molecular formula C18H23NO.HCl and a molecular weight of 305.84 g/mol . It is known for its applications in various scientific research fields and is often used for experimental and research purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride typically involves the reaction of benzhydryl chloride with 2-(dimethylamino)-1-methylethanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
化学反应分析
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
作用机制
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an H1-receptor antagonist, blocking the actions of endogenous histamine. This interaction leads to various pharmacological effects, including antipruritic and antitussive actions .
相似化合物的比较
Similar Compounds
Diphenhydramine: An ether that is the benzhydryl ether of 2-(dimethylamino)ethanol, used as an H1-receptor antagonist.
Chlorpheniramine: Another H1-receptor antagonist with similar pharmacological effects.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an H1-receptor antagonist makes it valuable in research focused on histamine-related pathways and conditions .
属性
CAS 编号 |
7405-15-4 |
|---|---|
分子式 |
C18H24ClNO |
分子量 |
305.8 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,20H,14H2,1-3H3;1H |
InChI 键 |
YWAGQZNXGUHOSX-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
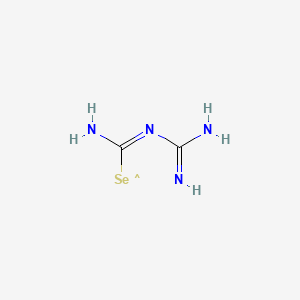
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
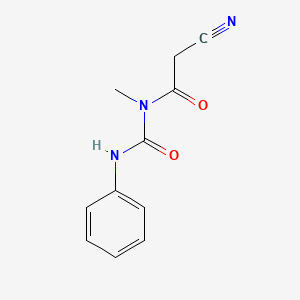
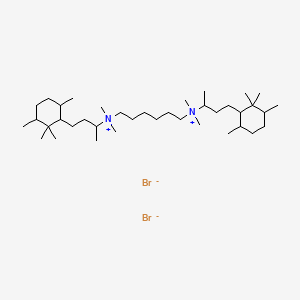
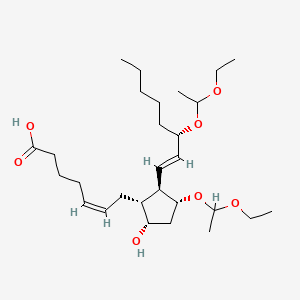
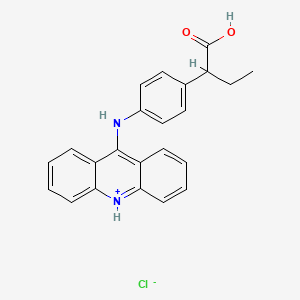
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
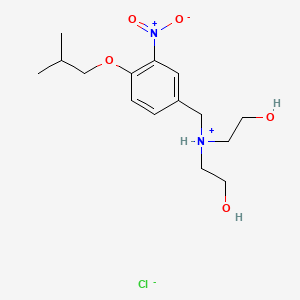
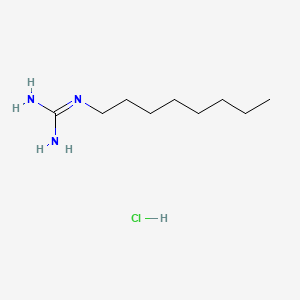
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


